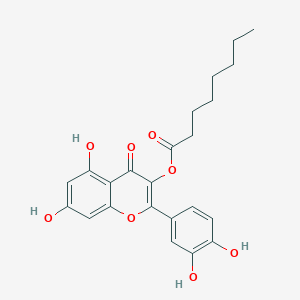

Quercetin 3-caprylate

Description

Structure

3D Structure

Properties

CAS No. |

87798-94-5 |

|---|---|

Molecular Formula |

C23H24O8 |

Molecular Weight |

428.4 g/mol |

IUPAC Name |

[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl] octanoate |

InChI |

InChI=1S/C23H24O8/c1-2-3-4-5-6-7-19(28)31-23-21(29)20-17(27)11-14(24)12-18(20)30-22(23)13-8-9-15(25)16(26)10-13/h8-12,24-27H,2-7H2,1H3 |

InChI Key |

FDEKRNUOOHCJSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Quercetin 3 Caprylate

Chemical Synthesis Approaches for Quercetin (B1663063) Acyl Esters

The chemical synthesis of quercetin esters often involves direct esterification or the use of protecting groups to achieve regioselectivity.

Chemical esterification of quercetin can be carried out using acyl chlorides, such as capryloyl chloride, in the presence of a suitable solvent and base. However, due to the multiple hydroxyl groups on the quercetin molecule, this approach can lead to a mixture of mono-, di-, and even tri-acylated products. researchgate.net The close reactivity of the phenolic functions on quercetin often results in a lack of selectivity, yielding a complex mixture of ester isomers. researchgate.net

To illustrate, reacting quercetin with various acyl chlorides (from propionic to docosahexaenoic acid) has been shown to produce a range of products, including two primary monoesters (3'-O-monoester and 3-O-monoester) and four diesters (7,3'-O-diester, 3',4'-O-diester, 3,3'-O-diester, and 3,4'-O-diester). researchgate.net The distribution of these products can be influenced by the molar ratio of the acyl chloride to quercetin; increasing this ratio generally leads to a higher degree of esterification. researchgate.net

Achieving regioselective acylation at the 3-hydroxyl group of quercetin through purely chemical means presents a significant challenge due to the similar reactivity of its various hydroxyl groups. spandidos-publications.com To direct the acylation specifically to the C-3 position, a multi-step strategy involving the protection and deprotection of other hydroxyl groups is often necessary. researchgate.net

An alternative approach starts with rutin (B1680289), a natural glycoside of quercetin where the 3-hydroxyl group is already protected by a glycosidic bond. spandidos-publications.com This method involves benzylation, hydrolysis, acylation, and hydrogenation to yield regioselectively acylated quercetin analogues at the C-3 position with high yields. spandidos-publications.com

Enzymatic Synthesis Approaches for Quercetin Acyl Esters

Enzymatic synthesis offers a powerful alternative to chemical methods, often providing higher regioselectivity under milder reaction conditions. Lipases are the most commonly employed biocatalysts for the esterification of flavonoids like quercetin. nih.govgrafiati.com

The choice of lipase (B570770) is crucial as it significantly influences the conversion yield and regioselectivity of the acylation reaction. acs.org Lipases from different microbial sources exhibit varying specificities towards the hydroxyl groups of quercetin.

For example, Candida antarctica lipase B (CALB) has been used to produce quercetin oleate (B1233923) esters, yielding a mixture of quercetin 4'-oleate, quercetin 3',4'-dioleate, and quercetin 7,3',4'-trioleate. nih.govresearchgate.net In another study, porcine pancreas lipase (PPL) was found to be highly regioselective for the C-3 position of quercetin, producing quercetin-3-oleate as the sole product in high yield. preprints.orgmdpi.com Lipases from Rhizopus oryzae and Pseudomonas cepacia have also been investigated. The lipase from Rhizopus oryzae demonstrated regioselective acylation of quercetin with ferulic acid, achieving a 93.2% yield under optimized conditions. nih.gov Pseudomonas cepacia lipase (PSL-C) has been shown to acetylate the 4'-OH, 3'-OH, and 7-OH hydroxyls of aglycone flavonoids. acs.org

The table below summarizes the use of different lipases for quercetin acylation:

| Lipase Source | Acyl Donor | Major Products | Reference |

| Candida antarctica lipase B | Oleic acid | Quercetin 4'-oleate, Quercetin 3',4'-dioleate, Quercetin 7,3',4'-trioleate | nih.gov, researchgate.net |

| Porcine Pancreas Lipase | Oleic acid | Quercetin-3-oleate | preprints.org, mdpi.com |

| Rhizopus oryzae lipase | Ferulic acid | Quercetin ferulate (position not specified) | nih.gov |

| Pseudomonas cepacia lipase | Vinyl acetate | 4'-O-acetyl quercetin, 3'-O-acetyl quercetin, 7-O-acetyl quercetin | acs.org |

| Thermomyces lanuginosus lipase (immobilized) | Vinyl acetate | Quercetin acetates (positions not fully specified) | mdpi.com |

Optimizing reaction conditions is critical for maximizing the yield and controlling the regioselectivity of enzymatic acylation. Key parameters include temperature, reaction time, substrate molar ratio, and the nature of the solvent.

For the synthesis of quercetin oleate esters using Candida antarctica lipase B, the temperature, duration, and molar ratio of substrates were all found to influence the bioconversion yields and the regioselectivity of the products. nih.govresearchgate.net Similarly, in the acylation of quercetin with ferulic acid catalyzed by Rhizopus oryzae lipase, optimization of these parameters led to a significant increase in the yield of the resulting ester. nih.gov An excess of the acyl donor is often used to drive the reaction equilibrium towards product formation. thieme-connect.com Molar ratios of acyl donor to flavonoid ranging from 5:1 to 15:1 have been studied, with a 5:1 ratio often reported as being efficient. thieme-connect.com

The choice of solvent also plays a crucial role. For instance, in the synthesis of quercetin-3-oleate using porcine pancreas lipase, acetone (B3395972) was used as the reaction medium. preprints.orgmdpi.com In another study, a mixture of acetone and toluene (B28343) was employed. nih.gov The solvent affects the solubility of both the flavonoid and the acyl donor, which in turn can impact the reaction rate and efficiency. researchgate.net

The following table details optimized reaction conditions for different enzymatic syntheses of quercetin esters:

| Lipase | Acyl Donor | Solvent | Temperature (°C) | Molar Ratio (Acyl Donor:Quercetin) | Yield (%) | Reference |

| Rhizopus oryzae lipase | Ferulic acid | Cyclo-octane | 45 | Not specified | 93.2 | nih.gov |

| Porcine Pancreas Lipase | Oleic acid | Acetone | 37 | 1:1 | 88 | mdpi.com |

| Candida antarctica lipase B | Oleic acid | Acetonitrile | Not specified | Varied | Varied | nih.gov, researchgate.net |

A significant advantage of enzymatic synthesis over chemical methods is the potential for high regioselectivity, which simplifies product purification and can eliminate the need for costly and time-consuming protection and deprotection steps. spandidos-publications.com

Chemical acylation of unprotected quercetin typically results in a random distribution of acyl groups, leading to a complex mixture of products. researchgate.netspandidos-publications.com Achieving a specific mono-acylated product like quercetin 3-caprylate through chemical synthesis often requires a multi-step approach. researchgate.net

In contrast, enzymatic catalysis can be highly specific. For example, porcine pancreas lipase has demonstrated remarkable regioselectivity for the 3-OH group of quercetin, yielding quercetin-3-oleate as the primary product. preprints.orgmdpi.com This high degree of selectivity is attributed to the specific binding of the quercetin molecule within the active site of the enzyme. However, not all lipases exhibit this level of precision. Candida antarctica lipase B, for instance, tends to acylate the hydroxyl groups on the B-ring (3'-OH and 4'-OH) and the 7-OH group, rather than the 3-OH group. nih.govresearchgate.net The regioselectivity of CALB can also be influenced by the molar ratio of the substrates. nih.gov

The structural characteristics of the flavonoid itself also play a role in determining the site of acylation. The 5-OH group is generally the least reactive due to intramolecular hydrogen bonding with the carbonyl group at the 4-position. nih.gov The hydroxyl groups on the B-ring (catechol moiety) are often more susceptible to acylation in certain enzymatic systems. nih.gov

This comparison highlights the distinct regioselective outcomes of chemical versus enzymatic approaches, with enzymatic methods offering a more direct route to specific quercetin esters when the appropriate biocatalyst is selected.

Analytical Characterization and Quantification Techniques for Quercetin 3 Caprylate

Spectroscopic Methodologies in Quercetin (B1663063) Ester Analysis

Ultraviolet-Visible Spectroscopy Applications for Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and valuable tool for the detection and quantification of quercetin and its derivatives. Quercetin typically exhibits two major absorption bands in the UV-Vis spectrum. nih.gov The first, Band I, is associated with the cinnamoyl system (B ring), and the second, Band II, corresponds to the benzoyl system (A ring). nih.gov For quercetin, these bands are typically observed around 370 nm and 254 nm, respectively. jchr.orgnih.gov

Upon esterification at the 3-hydroxyl position to form Quercetin 3-caprylate, a shift in these absorption maxima can be anticipated. The substitution of the hydroxyl group is expected to cause a hypsochromic (blue) shift in Band I, as the 3-OH group's conjugation with the C4-carbonyl is altered. The precise wavelength of maximum absorption (λmax) for this compound would need to be determined experimentally, but it would likely remain in a similar region to quercetin, allowing for its detection. nih.gov A study on quercetin analysis showed that UV detection at 370 nm is optimal for the parent compound. jchr.org

| Compound | Typical Band I λmax (nm) | Typical Band II λmax (nm) | Solvent |

| Quercetin | ~376 | ~261 | Methanol (B129727) nih.gov |

| Quercetin | 370 | Not specified | Methanol jchr.org |

| Quercetin | Not specified | 254 | Methanol:water with acetic acid researchgate.net |

Infrared Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule, and thus for confirming the structure of this compound. The IR spectrum of quercetin shows characteristic absorption bands for its hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups. uobaghdad.edu.iqresearchgate.net

The esterification of quercetin with caprylic acid at the 3-position would lead to distinct changes in the IR spectrum. Key indicators of successful synthesis would be:

The appearance of a new ester carbonyl (C=O) stretching band, typically in the region of 1735-1750 cm⁻¹.

A decrease in the intensity of the broad O-H stretching band of the parent quercetin, although it will not disappear entirely due to the remaining hydroxyl groups.

The presence of C-H stretching bands from the caprylate moiety's aliphatic chain.

A comparative analysis of the IR spectra of quercetin and this compound would provide definitive evidence of the ester linkage. For instance, the FT-IR spectrum of quercetin-3-O-rhamnoside, a glycoside derivative, displays a strong band at 1651 cm⁻¹ for the conjugated carbonyl C=O stretching vibration and prominent peaks between 1500–1454 cm⁻¹ for the aromatic C=C stretching. uobaghdad.edu.iq

| Functional Group | Quercetin (Typical Wavenumber, cm⁻¹) | Expected for this compound (Typical Wavenumber, cm⁻¹) |

| Phenolic O-H stretch | Broad band ~3400-3200 | Present, but potentially reduced intensity |

| Aliphatic C-H stretch | Not prominent | ~2950-2850 |

| Ester C=O stretch | Absent | ~1740 |

| Flavonoid C=O stretch | ~1660-1650 | Present, may be slightly shifted |

| Aromatic C=C stretch | ~1600-1450 | Present |

| C-O stretch | ~1300-1000 | Present, with contribution from ester C-O |

Nuclear Magnetic Resonance Spectroscopy for Conformation and Linkage Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of quercetin, the protons of the aromatic rings and the hydroxyl groups give characteristic signals. thermofisher.com Upon esterification to form this compound, significant changes would be observed:

The disappearance of the signal for the 3-OH proton.

The appearance of new signals in the aliphatic region of the spectrum corresponding to the protons of the caprylate chain.

A downfield shift of the proton at the C2' position of the B-ring due to the electronic effect of the ester group.

Similarly, in the ¹³C NMR spectrum, the formation of the ester would be confirmed by the appearance of a signal for the ester carbonyl carbon at around 170 ppm and signals for the aliphatic carbons of the caprylate chain. The chemical shift of the C3 carbon would also be altered. The structural identification of quercetin-3-O-L-rhamnoside has been confirmed using ¹H NMR and ¹³C NMR. nih.gov

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. Coupled with a chromatographic separation method like HPLC (LC-MS), it is also a powerful tool for identifying metabolites. ucdavis.edunih.gov

For this compound, electrospray ionization (ESI) would be a suitable ionization method. The mass spectrum would be expected to show a molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode corresponding to the calculated molecular weight of this compound (C₂₃H₂₄O₈, Molecular Weight: 428.43 g/mol ). nih.gov

Tandem mass spectrometry (MS/MS) would be used to fragment the molecular ion, providing structural information. The fragmentation pattern would be expected to show the loss of the caprylate side chain, resulting in a fragment ion corresponding to the quercetin aglycone (m/z 301 or 302). This is a common fragmentation pathway for quercetin derivatives. uobaghdad.edu.iqnih.gov This technique is also crucial for metabolite profiling, allowing for the identification of various conjugated forms of quercetin in biological samples. ucdavis.edunih.gov

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of flavonoids and their derivatives. nih.govresearchgate.netdergipark.org.trbohrium.com A reversed-phase HPLC method would be the standard approach for this compound.

Method Development:

Column: A C18 column is commonly used for the separation of quercetin and its derivatives. researchgate.netdergipark.org.trbohrium.com

Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., with acetic acid or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed. nih.govbiotech-asia.org Given the increased lipophilicity of this compound compared to quercetin, a higher proportion of the organic solvent would likely be required for its elution.

Detection: UV detection at the λmax of this compound (likely around 350-370 nm) would be suitable for quantification. nih.gov A Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths, which can aid in peak identification and purity assessment. nih.gov

Flow Rate: A flow rate of around 1 mL/min is common. researchgate.netdergipark.org.trbohrium.com

Method Validation: Any developed HPLC method must be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability. jchr.orgbiotech-asia.org This involves assessing the following parameters:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netdergipark.org.tr For quercetin, linearity has been established in ranges such as 5-100 µg/mL. researchgate.netbohrium.com

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies. dergipark.org.trbiotech-asia.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netdergipark.org.tr

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. biotech-asia.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. jchr.orgbiotech-asia.org For quercetin, LOD and LOQ have been reported as 0.046 µg/mL and 0.14 µg/mL, respectively, in one study nih.gov, and 0.043 µg/ml and 1.303 µg/ml in another. jchr.org

| HPLC Validation Parameter | Typical Finding for Quercetin Analysis | Reference |

| Linearity Range (µg/mL) | 5 - 100 | researchgate.netbohrium.com |

| Correlation Coefficient (R²) | > 0.999 | jchr.orgresearchgate.net |

| Precision (RSD%) | < 2% | researchgate.netbohrium.com |

| Accuracy (Recovery %) | 88.6% - 110.7% | nih.gov |

| LOD (µg/mL) | 0.046 | nih.gov |

| LOQ (µg/mL) | 0.14 | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a significant advancement over conventional High-Performance Liquid Chromatography (HPLC) for the analysis of flavonoid derivatives like this compound. The primary advantage of UHPLC lies in its use of columns packed with sub-2 µm particles, which leads to markedly improved resolution, higher peak capacities, and substantially shorter analysis times. nih.gov

A typical UHPLC system for the analysis of quercetin derivatives would consist of a binary pump for gradient elution, an autosampler maintained at a cool temperature to prevent sample degradation, a column oven to ensure reproducible retention times, and a photodiode array (PDA) detector to monitor the elution of compounds at specific wavelengths. nih.govscienggj.org

Integration with Mass Spectrometry (LC-MS/MS) for Complex Sample Matrices

The integration of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides an exceptionally powerful tool for the analysis of this compound, especially in complex sample matrices such as biological fluids or plant extracts. mdpi.comresearchgate.net This technique combines the superior separation capabilities of UHPLC with the high sensitivity and selectivity of mass spectrometry. mdpi.com

Following chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). In a tandem mass spectrometry setup (MS/MS), a specific precursor ion corresponding to this compound is selected and fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for the accurate quantification of the target compound even at very low concentrations and in the presence of co-eluting interfering substances. mdpi.comresearchgate.net

The characterization of quercetin derivatives by LC-MS/MS involves identifying the precursor ion of the intact molecule and then analyzing its fragmentation pattern. For quercetin derivatives, characteristic fragment ions corresponding to the quercetin aglycone are often observed. researchgate.net This detailed structural information confirms the identity of the compound being quantified. The high sensitivity of modern LC-MS/MS systems enables the detection and quantification of flavonoids at picogram levels. mdpi.com

Method Validation Parameters for Rigorous this compound Research

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. The validation of an analytical method for this compound would involve assessing several key parameters to ensure the accuracy, precision, and robustness of the results. scienggj.orgresearchgate.netscielo.br While specific data for this compound is not extensively available, the validation parameters for the analysis of quercetin and its derivatives by chromatographic methods are well-established.

The following table summarizes the essential validation parameters that would be critical for rigorous research on this compound. The values presented are typical ranges reported in the literature for the analysis of related flavonoid compounds. scienggj.orgscielo.brscielo.br

| Validation Parameter | Description | Typical Acceptance Criteria for Flavonoid Analysis |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 scienggj.orgscielo.br |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies. | Recovery between 80% and 120% researchgate.netscielo.br |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | Intraday and Interday RSD ≤ 15% scienggj.orgscielo.br |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 scienggj.org |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 scienggj.org |

| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte. scielo.br |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in mobile phase composition, pH, flow rate, and column temperature. scielo.br |

The successful validation of these parameters would ensure that the analytical method used for this compound is fit for purpose, providing reliable and reproducible data for research and quality control applications. researchgate.netscielo.br

Molecular Mechanisms and Cellular Targets of Quercetin 3 Caprylate in in Vitro Systems

Investigation of Proteasome Activation Mechanisms by Quercetin (B1663063) 3-Caprylate

The proteasome is a critical protein complex responsible for degrading unnecessary or damaged proteins, a process essential for maintaining cellular health, or homeostasis. nih.gov Its function is known to decline during the process of replicative senescence and aging. nih.gov Quercetin 3-caprylate has been specifically identified as an activator of this crucial cellular machinery. nih.govresearchgate.net

In studies utilizing HFL-1 primary human fibroblasts, this compound was identified as a proteasome activator. nih.govresearchgate.net The activation of the proteasome is a key mechanism linked to extended lifespan and enhanced survival against cellular stressors in these primary human fibroblasts. nih.gov By stimulating the proteasome's activity, this compound helps maintain the cell's capacity for protein degradation, which is often compromised in aging cells.

Table 1: Effects of this compound on Proteasome Function

| Cellular Target | Observed Effect in In Vitro Models | Cell Model |

|---|

The proteasome serves as the primary system for cellular proteolysis, breaking down both normal and damaged proteins. nih.gov The accumulation of damaged proteins is a hallmark of cellular aging. By upregulating proteasome activity, this compound enhances the efficiency of these degradation pathways. This improved clearance of compromised proteins is fundamental to maintaining cellular homeostasis and function, thereby counteracting age-related cellular decline.

Modulation of Cellular Senescence and Viability by this compound

Cellular senescence is a state of irreversible growth arrest that contributes to aging. This compound has demonstrated the ability to counteract this process, improving cell viability and longevity in vitro. nih.govresearchgate.net

A significant finding is the rejuvenating effect of this compound on fibroblasts that are already in a senescent state. nih.govresearchgate.net When applied to aged HFL-1 fibroblasts, the compound was observed to reverse markers of senescence. nih.govresearchgate.net Treated cells exhibited a more youthful and elongated shape, and there was a notable decrease in the percentage of cells positive for β-galactosidase, a key biomarker for cellular senescence. researchgate.net

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a major contributor to cellular damage and aging. nih.gov this compound has been shown to possess antioxidant properties. nih.gov Research demonstrates that proteasome activation leads to enhanced survival of human primary fibroblasts under conditions of oxidative stress. nih.gov Therefore, by both directly exhibiting antioxidant activity and by stimulating the proteasome, this compound helps protect cells from oxidative damage, contributing to their resilience and longevity. nih.gov

Table 2: Impact of this compound on Cellular Senescence and Viability in HFL-1 Fibroblasts

| Parameter | Observed Effect in In Vitro Models |

|---|---|

| Senescent Phenotype | Rejuvenation; restoration of youthful morphology |

| Senescence Markers | Decrease in β-galactosidase positive cells |

| Cellular Lifespan | Extension of lifespan |

Potential Anti-Melanogenic Mechanisms of this compound

Quercetin, the parent aglycone, has been investigated for its effects on melanogenesis, the process of melanin (B1238610) production. In vitro studies have shown that quercetin can inhibit melanin production in B16 melanoma cells in a dose-dependent manner. mdpi.com The primary mechanism is believed to be the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. researchgate.netresearchgate.netnih.gov Quercetin acts as a potent tyrosinase inhibitor, directly interfering with the enzyme's catalytic activity and downstream signaling pathways to prevent the formation of melanin. researchgate.net

The derivatization of quercetin, such as through esterification to form this compound, modifies the molecule's structure, which can influence its biological activity. Research on other quercetin derivatives provides insight into the potential mechanisms of this compound. Studies have indicated that the hydroxyl group at the C-3 position of the quercetin molecule is essential for the inhibition of melanin formation. unmul.ac.id When this position is modified, for instance by the attachment of a glycosyl moiety, the ability of the derivative to reduce melanin formation may be decreased. unmul.ac.id

Therefore, while the esterification at the 3-position in this compound increases its lipophilicity, which could enhance its penetration into melanocytes, the blocking of the C-3 hydroxyl group may alter its direct inhibitory effect on tyrosinase. The anti-melanogenic activity of this compound would likely depend on the balance between improved cellular uptake and the potential reduction in direct enzyme inhibition due to the modification at this critical position. Further investigation is needed to elucidate the precise impact of the 3-caprylate group on the molecule's interaction with tyrosinase and other cellular targets involved in melanogenesis, such as the microphthalmia-associated transcription factor (MITF) and tyrosinase-related proteins (TRP-1 and TRP-2). nih.gov

Structure-Activity Relationship Studies of Quercetin Acyl Esters

The biological activity of quercetin can be significantly modified by acylating one or more of its hydroxyl groups. This chemical modification alters properties such as lipophilicity and, consequently, its interaction with cellular systems. The structure-activity relationship of these esters is influenced by the length of the attached acyl chain and the specific position of the esterification on the quercetin molecule.

The length of the fatty acid chain attached to the quercetin molecule plays a crucial role in determining the biological activity of the resulting ester. Esterification increases the lipophilicity of quercetin, and this property generally increases with the length of the acyl chain. acs.orgnih.gov This enhanced lipophilicity can lead to improved bioavailability and better performance in lipophilic systems. nih.govresearchgate.net

Studies comparing quercetin monoesters with varying acyl chain lengths (from C2 to C18) have revealed a dual effect on antioxidant efficacy. acs.org For instance, in certain assays, derivatives with shorter to medium-length chains (C3:0 to C8:0, which includes caprylate) demonstrated similar or even better antioxidant activity than the parent quercetin. nih.gov This was observed in hydroxyl radical scavenging and DNA scission assays. nih.gov Conversely, in other systems like oil-in-water emulsions, the antioxidant activity may be compromised compared to the unmodified quercetin. nih.gov

Longer acyl chains (e.g., C14:0 to C22:6) have been shown to provide better inhibition of low-density lipoprotein (LDL) oxidation. nih.gov It has been suggested that increased lipophilic character from longer chains leads to increased bioavailability and improved activity. nih.gov However, some studies have found that quercetin itself exhibits the highest radical scavenging activity when compared to its ester derivatives in specific chemical assays like DPPH and ABTS radical scavenging. nih.gov This suggests that while lipophilicity is enhanced, the modification of hydroxyl groups critical for radical scavenging can sometimes diminish this specific type of antioxidant activity. nih.gov

| Quercetin Derivative | Acyl Chain Length | Observed Effect on Antioxidant Activity (Compared to Quercetin) | Assay System |

|---|---|---|---|

| Quercetin Esters | Short to Medium (C3-C8) | Similar or Better | Hydroxyl Radical Scavenging, DNA Scission nih.gov |

| Quercetin Esters | Long (C14-C22) | Better | LDL Oxidation Inhibition nih.gov |

| Quercetin Esters | Various | Lower | DPPH and ABTS Radical Scavenging nih.gov |

| Quercetin Esters | Various | Lower | Oil-in-water emulsion nih.gov |

The position of acylation on the quercetin backbone is a critical determinant of the resulting ester's biological function and mechanism of action. The quercetin molecule has five hydroxyl groups at the 3, 3', 4', 5, and 7 positions, each with different reactivity, leading to various possible positional isomers. pan.olsztyn.pl

Chemical and enzymatic synthesis methods can yield different major products, including various monoesters (e.g., 3-O-ester, 3'-O-ester) and diesters (e.g., 3,3'-O-diester, 3',4'-O-diester). nih.govresearchgate.net The specific position of the acyl group influences how the molecule interacts with biological targets. For example, the hydroxyl groups at the 3' and 4' positions in the B-ring and the 3-position in the C-ring are known to be crucial for antioxidant activity. researchgate.net Methylation or acylation at these sites can lead to a considerable reduction in primary antioxidant activity. researchgate.net

The interaction of quercetin derivatives with cellular components like membrane transporters is also dependent on the substitution pattern. Studies on quercetin glucuronides have shown that the position of the glucuronic acid substituent significantly affects the molecule's interaction with the ABCC2 transporter. nih.gov This principle of positional isomerism affecting biological interaction likely extends to acyl esters. For instance, enzymatic processes using certain lipases have shown high regioselectivity, favoring acylation at the C-3 position to produce compounds like Quercetin-3-oleate. mdpi.com This specificity highlights that the function of a quercetin ester is not just determined by the addition of an acyl chain, but precisely where that chain is attached, leading to mechanistic divergence among isomers.

The molecular mechanisms of quercetin acyl esters, including this compound, differ from that of the parent quercetin aglycone and other derivatives like glycosides, primarily due to alterations in physicochemical properties and the availability of functional hydroxyl groups.

Quercetin aglycone's potent antioxidant activity is attributed to its specific molecular structure, particularly the number and position of its hydroxyl groups, which are capable of donating hydrogen atoms to scavenge free radicals. pan.olsztyn.plresearchgate.net When a hydroxyl group is blocked, as in the case of esterification or glycosylation, the antioxidant activity can be altered. Many studies report that quercetin derivatives, where a key hydroxyl group is substituted, display lower antioxidant activity in aqueous-based radical scavenging assays compared to the free aglycone. nih.govpan.olsztyn.pl

However, the increased lipophilicity of acyl esters can be advantageous in other contexts. In lipid-based systems, such as bulk oils or cellular membranes, quercetin esters may show better antioxidant activity than the more hydrophilic quercetin aglycone. nih.gov For example, while quercetin was more effective in an oil-in-water emulsion, its ester derivatives performed better in bulk oil and in inhibiting LDL oxidation. nih.gov

| Compound | Key Structural Feature | Effect on Antioxidant Activity (Aqueous Systems) | Effect on Antioxidant Activity (Lipid Systems) | Potential Anti-Melanogenic Activity |

|---|---|---|---|---|

| Quercetin Aglycone | Free hydroxyl groups | High nih.govpan.olsztyn.pl | Moderate | High (Tyrosinase Inhibition) researchgate.netunmul.ac.id |

| This compound | Ester at C-3 position, increased lipophilicity | Potentially Lower nih.govpan.olsztyn.pl | Potentially Higher nih.gov | Potentially altered due to blocked C-3 OH unmul.ac.id |

| Quercetin Glycosides | Glycosyl group, increased hydrophilicity | Lower pan.olsztyn.pl | Lower | Lower unmul.ac.id |

Pharmacokinetic and Metabolic Research of Quercetin Esters in Preclinical Models

In Vitro Metabolic Studies of Quercetin (B1663063) Esters

In vitro models are invaluable for elucidating the metabolic pathways of quercetin esters at the cellular and microbial levels without the complexity of a whole-organism system.

Studies on 3T3-L1 adipocytes have shown that quercetin and its metabolites, such as quercetin-3-O-sulfate, can reduce triglyceride content. For instance, at a concentration of 10 µM, quercetin and its 3-O-sulfate metabolite significantly reduced triglyceride levels in mature adipocytes ehu.esnih.govnih.gov. It is hypothesized that upon cellular uptake, esterified quercetin, like Quercetin 3-caprylate, would be hydrolyzed by intracellular esterases to release free quercetin. This free quercetin can then undergo further metabolism to its glucuronidated and sulfated derivatives, which have been shown to be biologically active ehu.esnih.govnih.gov.

The esterification of quercetin with fatty acids, such as in this compound, is expected to enhance its lipophilicity. This increased lipophilicity may facilitate its passage across the cell membrane of adipocytes, potentially leading to higher intracellular concentrations of quercetin compared to the administration of quercetin aglycone alone.

| Compound | Concentration (µM) | Triglyceride Reduction (%) |

|---|---|---|

| Quercetin | 1 | Significant Reduction |

| Quercetin | 10 | 21% |

| Quercetin-3-O-sulfate | 1 | Significant Reduction |

| Quercetin-3-O-sulfate | 10 | 32% |

The gut microbiota plays a crucial role in the metabolism of flavonoids. It is anticipated that quercetin esters, upon reaching the colon, would be subjected to microbial enzymatic activity. In vitro fermentation models using human fecal microbiota have demonstrated that quercetin is degraded into smaller phenolic compounds.

In Vivo Pharmacokinetic Assessment in Animal Models (e.g., Rodents)

Animal models, particularly rodents, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of quercetin esters in a whole-organism setting.

Pharmacokinetic studies in rats have provided valuable data on the absorption and distribution of quercetin and its derivatives. Following oral administration of quercetin, its major metabolite, quercetin-3-O-β-glucuronide (Q3G), is found in plasma, indicating rapid metabolism during or immediately after absorption nih.govresearchgate.net.

After intravenous administration of Q3G in rats, it showed extensive distribution to various tissues, with the highest concentrations found in the kidney and liver, followed by the heart and brain nih.gov. This suggests that the metabolites of quercetin are effectively distributed throughout the body.

The esterification of quercetin to form this compound is a strategy to improve its oral bioavailability by increasing its lipophilicity and potentially facilitating its absorption through the intestinal wall. Once absorbed, it is likely that this compound is rapidly hydrolyzed by esterases in the intestinal mucosa, liver, and blood to release free quercetin, which then enters systemic circulation and undergoes further metabolism.

| Tissue | Concentration (ng/g) at 0.25h |

|---|---|

| Kidney | 409.2 ± 118.4 |

| Liver | 166.1 ± 52.9 |

| Heart | 97.7 ± 22.6 |

| Brain | 5.8 ± 1.2 |

In vivo studies in rats have shown that after oral administration, quercetin is extensively metabolized. The primary metabolites found in plasma are glucuronidated and sulfated conjugates of quercetin and its methylated derivative, isorhamnetin (B1672294) nih.gov. The metabolic fate of this compound is expected to follow a similar pathway after the initial hydrolysis of the ester bond.

The metabolic process begins with the hydrolysis of the caprylate ester to yield quercetin. Quercetin then undergoes Phase II metabolism, primarily in the small intestine and liver, where it is conjugated with glucuronic acid and sulfate (B86663) groups. Methylation of the catechol group of quercetin by catechol-O-methyltransferase (COMT) also occurs, forming isorhamnetin, which is then also conjugated.

These conjugated metabolites are the main forms of quercetin found in systemic circulation. They are eventually eliminated from the body, primarily through urine and bile. The high concentrations of metabolites in the kidney and liver in animal studies support the role of these organs in the metabolism and excretion of quercetin derivatives nih.gov.

The primary rationale for synthesizing quercetin esters like this compound is to enhance the bioavailability of quercetin. The low aqueous solubility and extensive first-pass metabolism of quercetin aglycone limit its systemic availability. By masking one of the hydroxyl groups with a lipophilic fatty acid chain, it is anticipated that the absorption of the molecule from the gastrointestinal tract will be improved.

Studies on other quercetin esters have supported this hypothesis. The increased lipophilicity can lead to better partitioning into the lipid membranes of enterocytes, facilitating passive diffusion. Furthermore, esterification may protect the quercetin molecule from immediate conjugation in the gut, allowing more of the parent compound or its de-esterified form to reach the systemic circulation.

Pharmacokinetic studies in rats comparing quercetin with its glucuronide derivative have shown that the conjugated form is a major circulating metabolite after oral administration of quercetin nih.govresearchgate.net. While direct pharmacokinetic data for this compound in rodents is not available, it is reasonable to predict that its administration would lead to an increased area under the curve (AUC) and maximum concentration (Cmax) of total quercetin metabolites in plasma compared to the administration of an equivalent dose of quercetin aglycone.

| Compound Administered | Analyte in Plasma | AUC (mg·h·L⁻¹) | Cmax (ng/mL) |

|---|---|---|---|

| Quercetin | Quercetin | 1583.9 ± 583.3 | 842.1 ± 508.4 |

| Quercetin | Quercetin-3-O-β-glucuronide | 39529.2 ± 6108.2 | 6694.5 ± 1690 |

| Quercetin-3-O-β-glucuronide | Quercetin | 1394.6 ± 868.1 | 316.1 ± 132 |

| Quercetin-3-O-β-glucuronide | Quercetin-3-O-β-glucuronide | 24625.1 ± 1563.8 | 4964.8 ± 1095.2 |

Preclinical Biological Activity Research of Quercetin 3 Caprylate in Disease Models

Assessment in Cellular Models of Aging and Oxidative Stress

Quercetin (B1663063) 3-caprylate, a derivative of the flavonoid quercetin, has been a subject of interest in preclinical research for its potential anti-aging and antioxidant properties. Studies utilizing cellular models of aging and oxidative stress have provided insights into its biological activities at the cellular level.

Fibroblast Rejuvenation and Senescence Reversal

Research has identified Quercetin 3-caprylate as a proteasome activator, a function that is crucial in cellular homeostasis and aging. The proteasome is a cellular complex responsible for degrading damaged or unnecessary proteins, and its activity is known to decline during replicative senescence.

In studies involving primary human fibroblasts (HFL-1), this compound has demonstrated the ability to influence cellular lifespan, survival, and viability. When introduced to fibroblasts that are already in a senescent state, this compound has been observed to induce a rejuvenating effect. This suggests a potential for this compound to reverse some of the cellular markers of aging.

Effects of this compound on Human Fibroblasts

| Cell Model | Key Finding | Observed Effect |

|---|---|---|

| HFL-1 primary human fibroblasts | Proteasome Activation | Enhanced survival and viability |

| Senescent HFL-1 fibroblasts | Rejuvenating Effect | Reversal of senescent morphology |

Antioxidant Defense System Modulation

The antioxidant properties of this compound are closely linked to its role as a proteasome activator. Enhanced proteasome activity contributes to improved survival of cells under conditions of oxidative stress. By aiding in the removal of damaged proteins, this compound helps to maintain cellular health and resilience against oxidative damage.

Studies have shown that by activating the proteasome, both quercetin and its derivative, this compound, can extend the lifespan of human primary fibroblasts and help them maintain a youthful morphology for a longer period. This modulation of the cellular antioxidant defense system is a key aspect of its anti-aging potential.

Antioxidant Activity of this compound

| Mechanism | Cellular Outcome |

|---|---|

| Proteasome activation | Increased survival against oxidative stress |

| Removal of damaged proteins | Maintenance of young cellular morphology |

Computational and In Silico Investigations

As of the current available research, specific computational and in silico studies focusing solely on this compound are limited. While extensive research exists for the parent compound, quercetin, dedicated molecular docking, molecular dynamics, and predictive modeling studies for this compound are not readily found in publicly accessible scientific literature. The following sections outline the intended areas of such research.

Molecular Docking Analyses of Protein Interactions (e.g., Viral Hemagglutinin)

No specific molecular docking studies for this compound with viral hemagglutinin or other proteins have been identified in the reviewed literature. Such studies would be valuable to predict the binding affinity and interaction patterns of this compound with various protein targets.

Molecular Dynamics Simulations for Binding Stability

There is a lack of specific molecular dynamics simulation studies for this compound in the existing literature. These simulations would be instrumental in assessing the stability of the ligand-protein complex over time and understanding the dynamic behavior of this compound within a binding pocket.

Predictive Modeling of Bioactivity and Pharmacological Potential

Predictive modeling studies specifically for the bioactivity and pharmacological potential of this compound are not currently available. In silico predictive models could help in forecasting its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as its potential therapeutic applications.

Exploratory In Vitro and Animal Model Studies (beyond aging/oxidative stress)

Extensive literature searches for preclinical research on the specific compound this compound in disease models beyond aging and oxidative stress did not yield specific results. The available body of scientific research focuses heavily on the parent compound, quercetin, or other quercetin derivatives.

Studies on quercetin itself have explored its potential anti-inflammatory and anti-cancer properties in a variety of in vitro and animal models. Similarly, research into other acylated and glycosylated forms of quercetin is an active area of investigation, often aimed at improving the bioavailability and therapeutic potential of the parent flavonoid. However, specific data detailing the biological activity of this compound in preclinical models for conditions such as cancer, inflammation (unrelated to oxidative stress), or neurodegenerative diseases (unrelated to aging) are not available in the reviewed scientific literature.

Therefore, it is not possible to provide detailed research findings or data tables for this compound within the scope of this section. Further research is required to isolate and investigate the unique biological activities of this specific quercetin ester.

Future Research Directions and Methodological Advancements for Quercetin 3 Caprylate

Integration of Omics Technologies in Mechanistic Research

The application of "omics" technologies to the study of Quercetin (B1663063) 3-caprylate is a largely unexplored frontier that holds immense potential for uncovering its mechanisms of action. To date, specific omics studies on this quercetin ester are lacking, representing a significant area for future investigation. Integrating these high-throughput approaches will be critical for a systems-level understanding of the compound's biological effects.

Key omics technologies and their potential applications include:

Transcriptomics: Analyzing changes in gene expression profiles in response to Quercetin 3-caprylate treatment can identify regulated genes and signaling pathways.

Proteomics: This approach can reveal alterations in protein expression and post-translational modifications, providing direct insights into the functional changes induced by the compound.

Metabolomics: Studying the metabolic fingerprint of cells or organisms treated with this compound can elucidate its impact on metabolic pathways and identify novel biomarkers of its activity.

A multi-omics approach, combining data from these different levels of biological organization, will be instrumental in constructing a comprehensive picture of this compound's bioactivity and identifying its molecular targets uni-muenchen.de.

Exploration of Novel Synthetic Pathways and Biotransformation for this compound

The synthesis of quercetin esters is a key area of research aimed at improving the parent compound's physicochemical properties. Enzymatic synthesis, in particular, offers a green and highly selective alternative to chemical methods.

Enzymatic Synthesis: Recent studies have demonstrated the successful one-step enzymatic transesterification for preparing various quercetin monoesters, including Quercetin caprylate acs.org. This method utilizes lipases, such as Candida antarctica lipase (B570770) B (CALB), which are known for their high regioselectivity and efficiency in non-aqueous media thieme-connect.com. The enzymatic acylation of quercetin glycosides often occurs at the primary alcoholic group of the sugar moiety, while for the aglycone, the reactivity of the different hydroxyl groups can be influenced by the choice of enzyme and reaction conditions thieme-connect.commdpi.com. For instance, lipase-catalyzed reactions offer advantages such as mild processing conditions and the avoidance of toxic side products often associated with chemical synthesis thieme-connect.com.

Future research should focus on:

Optimization of Biocatalytic Processes: Further optimization of enzyme selection, solvent systems, and reaction parameters can lead to higher yields and improved regioselectivity for this compound synthesis.

Whole-Cell Biotransformation: The use of engineered microorganisms as whole-cell biocatalysts presents a promising avenue for the sustainable and cost-effective production of quercetin esters.

Exploration of Novel Acyl Donors: Investigating a wider range of acyl donors can lead to the creation of novel quercetin esters with tailored properties for specific applications.

Below is a table summarizing enzymatic synthesis approaches for quercetin esters.

| Enzyme | Acyl Donor Type | Key Findings |

| Candida antarctica lipase B (CALB) | Fatty Acids (including caprylic acid) | Successfully produces quercetin monoesters with increased lipophilicity. The reaction is highly regioselective. acs.orgthieme-connect.com |

| Pancreatic Porcine Lipase | Oleic Acid | Demonstrates regioselectivity for the C-3 position, offering high yields and straightforward purification. preprints.org |

| Pseudomonas cepacia Lipase | Various Acyl Donors | Capable of acylating the aglycone form of flavonoids. thieme-connect.com |

Application of Advanced Analytical Techniques for In Situ Monitoring and Real-time Kinetics

The accurate characterization and quantification of this compound are essential for both synthesis and mechanistic studies. Advanced analytical techniques have been employed for the structural elucidation of synthesized quercetin esters.

Current Analytical Methods: The characterization of Quercetin caprylate and other fatty acid esters has been successfully achieved using a combination of chromatographic and spectroscopic methods acs.org.

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like LC-ESI-ToF (Liquid Chromatography-Electrospray Ionization-Time of Flight) are powerful for separating and identifying quercetin esters based on their mass-to-charge ratio acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D-NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), are invaluable for the unambiguous structural characterization of the synthesized esters, confirming the position of acylation acs.orgnih.gov.

Future Directions in Analytical Techniques: While current methods are effective for characterizing the final product, there is a need for techniques that allow for real-time monitoring of the synthesis and biological activity of this compound.

In Situ Reaction Monitoring: The development of methods for real-time analysis of the enzymatic synthesis process, for example, using spectroscopic probes or flow-through systems coupled with mass spectrometry, would enable precise control over the reaction and optimization of yields.

Real-time Kinetic Studies in Biological Systems: Advanced imaging techniques, such as fluorescence microscopy with specifically designed probes, could be used to visualize the uptake and intracellular localization of this compound in real-time. This would provide critical data on its cellular pharmacokinetics.

The table below outlines current and future analytical techniques for the study of this compound.

| Technique | Application | Future Development |

| HPLC / UHPLC | Separation and quantification of quercetin esters. nih.govencyclopedia.pub | Coupling with advanced detectors for higher sensitivity and resolution. |

| Mass Spectrometry (e.g., ESI-ToF) | Structural identification and confirmation of molecular weight. acs.org | Application in metabolomics to track biotransformation products in biological systems. |

| NMR Spectroscopy (e.g., HSQC) | Unambiguous determination of the acylation position and molecular structure. acs.orgnih.gov | Use in studying the interaction of this compound with biological macromolecules. |

| In Situ Spectroscopy (e.g., FTIR, Raman) | Not yet applied. | Real-time monitoring of enzymatic synthesis reactions. |

| Advanced Cellular Imaging | Not yet applied. | Real-time tracking of uptake, distribution, and kinetics within living cells. |

By embracing these future research directions and methodological advancements, the scientific community can build a robust understanding of this compound, from its fundamental chemical properties to its complex biological activities, ultimately paving the way for its potential translation into therapeutic applications.

Q & A

Q. What ethical approvals are required for preclinical studies involving this compound?

- Requirements :

- Animal ethics committee approval (include approval number and date).

- Compliance with ARRIVE guidelines for reporting animal studies.

- Data sharing : Deposit raw datasets in FAIR-aligned repositories (e.g., Figshare) with metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.